![molecular formula C23H21ClN6O2 B2716292 3-(4-Chlorophenyl)-7,9-dimethyl-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898409-98-8](/img/structure/B2716292.png)
3-(4-Chlorophenyl)-7,9-dimethyl-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive, among others .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives has been a subject of interest due to their wide range of applications as synthetic intermediates and promising pharmaceuticals . Various synthetic approaches have been developed, focusing particularly on the structure–activity relationship of biologically important 1,2,4-triazines .Molecular Structure Analysis
The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms .Chemical Reactions Analysis
The versatile functionalization of 1,2,4-triazine involving the introduction of various functional groups has been discussed in the literature . All the compounds were fully characterized using IR, multinuclear NMR spectroscopy, elemental analysis, and high-resolution mass spectrometry .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazine derivatives can vary widely depending on their specific structure and functional groups .科学的研究の応用
Chemical Synthesis and Derivative Reactions
The compound 3-(4-Chlorophenyl)-7,9-dimethyl-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is related to a class of chemicals that undergo diverse reactions to form various derivatives with potential biological activities. For instance, reactions of similar triazine derivatives with amines under different conditions can yield a range of products like pyrimidines, acetoacetamides, urethanes, and carboxamides, showcasing the compound's versatility in synthetic chemistry (Kinoshita et al., 1989).
Antitumor Activity and Biological Effects
Derivatives of the triazine class, including structures similar to the compound , have been explored for their antitumor activities. Synthesis of novel heterocycles, such as purino and triazino derivatives, has been reported to exhibit activity against leukemia and potential vascular relaxing effects, indicating a broad spectrum of pharmacological properties (Ueda et al., 1987).
Structural and Crystallographic Studies
The structural and crystallographic analysis of related triazine derivatives provides insights into their chemical behavior and potential applications in material science. For example, studies on the crystal structure of 3,5-di(2-propenyl)-6-phenyl-1,3,5-triazine-2,4-dione, a related compound, help understand its reactivity and potential use in designing new materials (Qing-min et al., 2004).
Receptor Affinity and Psychotropic Potential
Research into the receptor affinity of purine-2,6-dione derivatives, which are structurally related to the compound of interest, has identified their potential as ligands for serotonin receptors. This opens avenues for developing new treatments for psychiatric disorders, leveraging the unique properties of these compounds (Chłoń-Rzepa et al., 2013).
Molecular Design for Nonlinear Optics
The structural attributes of triazine derivatives contribute to their utility in nonlinear optics. The design and synthesis of specific triazine compounds, informed by their crystal structures and intermolecular interactions, facilitate the development of materials with enhanced optical properties (Boese et al., 2002).
作用機序
将来の方向性
特性
IUPAC Name |
3-(4-chlorophenyl)-7,9-dimethyl-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O2/c1-27-20-19(21(31)28(2)23(27)32)29-14-18(16-8-10-17(24)11-9-16)26-30(22(29)25-20)13-12-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHABJNXDYZROA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
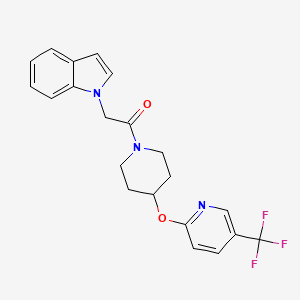

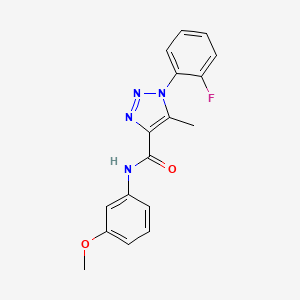
![2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2716214.png)
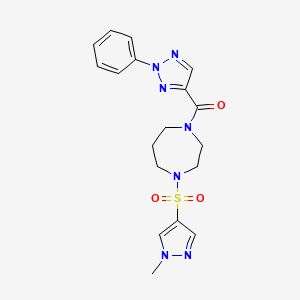

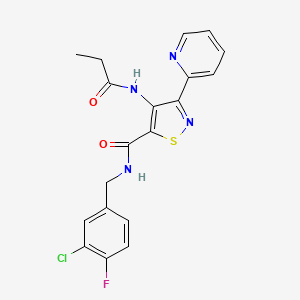

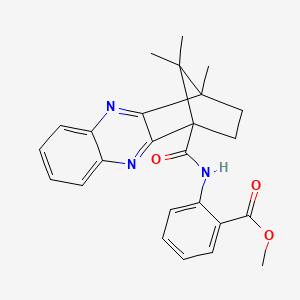
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tert-butyl)urea](/img/structure/B2716224.png)



![7-(tert-butyl)-3-(4-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2716232.png)
